5H-1,3-DIOXOLO(4,5-b)CARBAZOLE, 6,7,8,9-TETRAHYDRO-5-(p-TOLUOYL)-
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Overview
Description
5H-1,3-Dioxolo(4,5-b)carbazole, 6,7,8,9-tetrahydro-5-(p-toluoyl)-: is a complex organic compound with a molecular formula of C21H19NO4. This compound is part of the carbazole family, which is known for its diverse applications in organic electronics, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-1,3-Dioxolo(4,5-b)carbazole, 6,7,8,9-tetrahydro-5-(p-toluoyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, particularly electrophilic aromatic substitution, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of novel materials with specific electronic properties.
Biology and Medicine: In biological research, derivatives of this compound are studied for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: In the industrial sector, this compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism by which 5H-1,3-Dioxolo(4,5-b)carbazole, 6,7,8,9-tetrahydro-5-(p-toluoyl)- exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- 5H-1,3-Dioxolo(4,5-b)carbazole, 6,7,8,9-tetrahydro-5-(p-anisoyl)-
- 6,7-Dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]carbazole
Uniqueness: Compared to similar compounds, 5H-1,3-Dioxolo(4,5-b)carbazole, 6,7,8,9-tetrahydro-5-(p-toluoyl)- exhibits unique electronic properties and stability, making it particularly suitable for applications in organic electronics and pharmaceuticals. Its specific substituents also confer distinct reactivity patterns, allowing for tailored chemical modifications.
Properties
CAS No. |
50332-25-7 |
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Molecular Formula |
C21H19NO3 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(4-methylphenyl)-(5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-b]carbazol-9-yl)methanone |
InChI |
InChI=1S/C21H19NO3/c1-13-6-8-14(9-7-13)21(23)22-17-5-3-2-4-15(17)16-10-19-20(11-18(16)22)25-12-24-19/h6-11H,2-5,12H2,1H3 |
InChI Key |
HKSVBELEORUCHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C3=C(CCCC3)C4=CC5=C(C=C42)OCO5 |
Origin of Product |
United States |
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